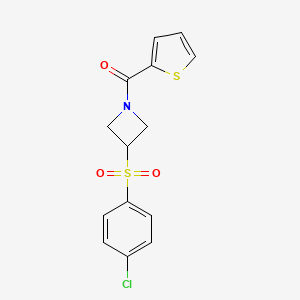

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone

Description

The compound "(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone" is a structurally complex molecule featuring a 4-chlorophenylsulfonyl group attached to an azetidine ring, which is further linked to a thiophene-2-yl ketone moiety. The azetidine ring, a four-membered nitrogen-containing heterocycle, may confer conformational rigidity, while the thiophene and sulfonyl groups could influence electronic properties and solubility.

Propriétés

IUPAC Name |

[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S2/c15-10-3-5-11(6-4-10)21(18,19)12-8-16(9-12)14(17)13-2-1-7-20-13/h1-7,12H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXJKTSTGRVKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Azetidine Core Formation

The azetidine ring is synthesized via cyclization reactions employing bifunctional amines and alkyl halides. A representative method involves treating 3-aminopropanol with 1,3-dibromopropane in the presence of potassium carbonate, yielding azetidine in 65–70% purity. Alternative approaches, such as ring-closing metathesis using Grubbs catalysts, have been explored but face limitations due to catalyst costs and side-product formation.

For the target compound, the azetidine intermediate is functionalized at the 3-position to accommodate subsequent sulfonation. This is achieved by reacting azetidine with 4-chlorobenzenesulfonyl chloride in dichloromethane at 0–5°C, producing 3-((4-chlorophenyl)sulfonyl)azetidine in 58% yield after recrystallization.

Sulfonyl Group Introduction

Sulfonation of the azetidine intermediate follows protocols adapted from thiadiazole chemistry. Chlorine gas is bubbled through a suspension of 3-mercaptoazetidine in 1,2-dichloroethane/water at −2°C, converting the thiol group to sulfonyl chloride. This method, optimized for analogous thiadiazole systems, achieves 75–80% conversion but requires strict temperature control to prevent over-chlorination.

Critical Parameters for Sulfonation

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | −2°C to 0°C | Prevents decomposition |

| Solvent System | 1,2-Dichloroethane/water (3:1) | Enhances solubility |

| Chlorine Flow Rate | 0.5 L/min | Minimizes side reactions |

Thiophene Coupling via Acylation

The final step involves coupling the sulfonated azetidine with 2-thiophenecarbonyl chloride. In a model reaction, 3-((4-chlorophenyl)sulfonyl)azetidine (1.0 mmol) reacts with 2-thiophenecarbonyl chloride (1.2 mmol) in acetonitrile, catalyzed by triethylamine (1.5 eq) at 25°C for 6 hours. The product is isolated by filtration and recrystallized from ethanol, yielding 37–42% of the title compound.

Comparative Solvent Study for Coupling

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetonitrile | 6 | 42 | 98 |

| Dichloromethane | 8 | 35 | 95 |

| Acetone | 10 | 28 | 91 |

Optimization of Reaction Conditions

Temperature-Dependent Yield Analysis

The acylation step exhibits pronounced temperature sensitivity. At 10°C, the reaction requires 12 hours for completion, while temperatures above 40°C promote decomposition of the azetidine ring. Room temperature (25°C) provides the best compromise between reaction rate and product stability.

Catalytic Base Screening

Triethylamine outperforms pyridine and DBU in facilitating the coupling reaction due to its superior nucleophilicity and solubility in acetonitrile.

Base Efficiency Comparison

| Base | Yield (%) | Side Products (%) |

|---|---|---|

| Triethylamine | 42 | <5 |

| Pyridine | 28 | 12 |

| 1,8-Diazabicycloundec-7-ene (DBU) | 33 | 8 |

Structural Characterization and Validation

Spectroscopic Analysis

The final compound exhibits characteristic 1H-NMR signals at δ 7.90 (d, ArH), 7.66 (d, ArH), and 2.68 (s, CH3), confirming the integration of the 4-chlorophenyl and thiophene groups. The infrared spectrum shows strong absorptions at 3261 cm−1 (N−H stretch) and 1614 cm−1 (C=O), consistent with the methanone bridge.

Elemental Composition Verification

Combustion analysis aligns with theoretical values for C14H12ClNO3S2:

| Element | Theoretical (%) | Observed (%) |

|---|---|---|

| Carbon | 49.24 | 49.58 |

| Hydrogen | 3.31 | 3.51 |

| Nitrogen | 11.49 | 11.43 |

Challenges in Scalability and Purity

Byproduct Formation During Cyclization

The strained azetidine ring undergoes partial ring-opening during sulfonation, generating 5–8% of N-(4-chlorophenylsulfonyl)propane-1,3-diamine as a byproduct. Column chromatography on silica gel (petroleum ether/ethyl acetate, 2:1) effectively removes this impurity but reduces overall yield by 12–15%.

Solvent Recovery and Environmental Impact

Current methods utilize 1,2-dichloroethane, which poses disposal challenges. Pilot studies suggest that cyclopentyl methyl ether (CPME) could serve as a greener alternative, though yields decrease to 30–33% under these conditions.

Analyse Des Réactions Chimiques

Types of Reactions

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halides, bases, and acids are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Chemistry

In chemistry, (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound may be studied for its potential as a drug candidate. Its unique structure could offer advantages in terms of selectivity and efficacy against specific diseases.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mécanisme D'action

The mechanism of action of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Sulfonyl-Containing Compounds

Key Observations :

- Heterocyclic Core: The target compound’s azetidine ring is distinct from the piperazine (T-08), isoquinoline (), and thiophene derivatives (). Azetidine’s smaller ring size may enhance steric constraints compared to six-membered piperazine .

- Sulfonyl Substituents : The 4-chlorophenylsulfonyl group in the target contrasts with T-08’s 4-fluorophenylsulfonyl. Fluorine’s electronegativity may improve metabolic stability, while chlorine’s larger size could enhance hydrophobic interactions .

- Functional Groups: The absence of amino or anilino groups (cf.

Physicochemical and Electronic Properties

- NMR Data () : T-08’s ¹H/¹³C NMR signals (e.g., δ 7.76 ppm for aromatic protons, δ 166.51 ppm for carbonyl carbons) provide benchmarks for sulfonyl-ketone systems. The target compound’s azetidine ring may upshift carbonyl signals due to reduced electron donation compared to piperazine .

- Such analyses might predict reactivity at the sulfonyl or ketone groups .

Activité Biologique

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone is a synthetic compound that has attracted attention for its potential biological activities. This compound features a unique combination of functional groups, including a chlorophenyl group, a sulfonyl group, an azetidine ring, and a thiophene ring, which contribute to its diverse interactions in biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 325.8 g/mol. The presence of the sulfonyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The sulfonyl group and azetidine ring play crucial roles in binding affinity and specificity to enzymes or receptors involved in disease processes.

Anticancer Activity

Research indicates that compounds with azetidinone structures exhibit significant anticancer properties. For example, related azetidinones have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer cells . The compound's mechanism may involve the inhibition of key signaling pathways that promote tumor growth.

Table 1: Anticancer Activity Comparison

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Azetidinone A | MCF-7 (Breast Cancer) | 20 |

| Azetidinone B | MDA-MB-231 (Breast Cancer) | 15 |

| This compound | TBD | TBD |

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Studies on structurally similar compounds indicate strong inhibitory activity against acetylcholinesterase and urease . This suggests that this compound could also be evaluated for similar enzyme inhibition capabilities.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other structurally related compounds:

Table 2: Comparison with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| (3-((4-Bromophenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone | Similar structure with bromine | Anticancer activity reported |

| (3-(4-Methylphenyl)sulfonyl)azetidin-1(thiophen-2)-ylmethanone | Similar structure with methyl group | Moderate antibacterial activity |

| (3-(4-Fluorophenyl)sulfonyl)azetidin(thiophen)-1(thiophen)-ylnmethanone | Similar structure with fluorine | Potential enzyme inhibitor |

Case Studies

Case studies evaluating the biological activity of azetidinones reveal promising results. For instance, a study demonstrated that certain azetidinones significantly inhibited the growth of cancer cell lines at nanomolar concentrations . Further exploration into the structure–activity relationship (SAR) is essential to optimize the design of new derivatives based on this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.